Halofantrine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

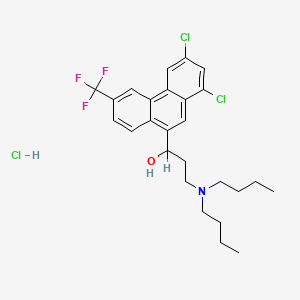

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halofantrine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol derivative, is a potent blood schizonticide effective against erythrocytic stages of Plasmodium falciparum, including multidrug-resistant strains. Its primary mechanism of action is widely accepted to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite. This guide provides a comprehensive technical overview of the molecular mechanisms underlying halofantrine's antimalarial activity, detailing its interaction with key parasitic targets, its impact on cellular integrity, and the molecular basis of resistance. Experimental data and detailed protocols are presented to support the current understanding of its mode of action, offering valuable insights for researchers in the field of antimalarial drug development.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of P. falciparum digest large amounts of host cell hemoglobin in an acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin, or malaria pigment. Halofantrine disrupts this vital process.

Similar to quinoline antimalarials like chloroquine, halofantrine is believed to act by forming a complex with hematin, thereby preventing its incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite's food vacuole, which in turn catalyzes the production of reactive oxygen species (ROS), damages parasitic membranes, and ultimately leads to cell lysis and death.[1][2][3]

The proposed sequence of events in the inhibition of hemozoin formation by halofantrine is as follows:

Secondary and Pleiotropic Effects

While hemozoin inhibition is the principal mechanism, other effects of halofantrine on parasite physiology have been reported, suggesting a multifactorial mode of action.

Interaction with Parasitic Membranes and Lipid Metabolism

Halofantrine is a highly lipophilic molecule that can readily interact with and perturb biological membranes.[4] Studies have shown that halofantrine can penetrate phospholipid monolayers, leading to an increase in surface pressure and expansion of the membrane area.[4] This interaction is influenced by the lipid composition of the membrane, with cholesterol hampering penetration.[4] The parasite significantly alters the lipid composition of the host erythrocyte membrane during its development, increasing the content of certain fatty acids like palmitic and oleic acid while decreasing others such as arachidonic acid.[5] These modifications could potentially influence the susceptibility of the infected erythrocyte to membrane-disrupting agents like halofantrine.

Potential Interaction with Hemoglobin-Degrading Proteases

The degradation of hemoglobin is a highly regulated process involving a cascade of proteases, including aspartic proteases (plasmepsins) and cysteine proteases (falcipains).[6][7] While the primary action of halofantrine is downstream of this process, its activity is dependent on the release of heme.[8] Therefore, any modulation of the activity of these proteases could indirectly affect the efficacy of halofantrine.

Mechanisms of Resistance

Resistance to halofantrine in P. falciparum is a significant clinical concern and has been linked to genetic polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1).

Role of pfmdr1 Gene Amplification and Polymorphisms

The pfmdr1 gene encodes a P-glycoprotein homolog located on the parasite's food vacuole membrane. Amplification of the pfmdr1 gene, leading to an increased number of gene copies, has been strongly associated with resistance to mefloquine and cross-resistance to halofantrine.[9][10] This increased copy number is thought to result in overexpression of the PfMDR1 transporter, which may enhance the efflux of the drug from its site of action in the food vacuole.

Point mutations in the pfmdr1 gene, such as at codon 86 (N86Y), have also been implicated in modulating susceptibility to a range of antimalarials, including halofantrine.[11][12] The presence of the Y86 allele is associated with chloroquine resistance but can increase sensitivity to mefloquine and halofantrine.

Quantitative Data Summary

The in vitro activity of halofantrine against P. falciparum is typically assessed by determining the 50% inhibitory concentration (IC50). These values can vary depending on the parasite strain and the assay methodology.

| P. falciparum Strain/Isolate | Chloroquine Susceptibility | Halofantrine IC50 (nM) | Reference |

| African Clone | Susceptible | 6.88 | [1][2] |

| African Clone | Resistant | 2.98 | [1][2] |

| African Isolates (n=29) | Susceptible | 2.62 | [1][2] |

| African Isolates (n=47) | Resistant | 1.14 | [1][2] |

| Southern African Isolates (n=20) | Mixed | Mean: 4.619 (Range: 0.039 - 15.0) | [3] |

| Thai Isolates (Primary Infections) | Multidrug-resistant | 4.1 | [13] |

Detailed Experimental Protocols

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 with supplements)

-

96-well microtiter plates (pre-dosed with halofantrine)

-

[3H]-hypoxanthine solution

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare a parasite suspension in complete medium with a defined parasitemia and hematocrit.

-

Add the parasite suspension to the pre-dosed 96-well plates.

-

Incubate the plates for 24 hours in a humidified, gassed incubator at 37°C.

-

Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the contents of each well onto a filter mat using a cell harvester.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the drug concentration.[1][14][15]

β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

-

Hemin chloride solution

-

Acetate buffer (pH 4.8)

-

Tween 20 solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Dissolve hemin chloride in a suitable solvent (e.g., DMSO) and then dilute in acetate buffer.

-

Add the test compound (halofantrine) at various concentrations to the wells of a 96-well plate.

-

Add the hemin solution to each well.

-

Initiate the polymerization reaction by adding Tween 20.

-

Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm). A decrease in absorbance indicates the conversion of free heme to hemozoin.

-

Calculate the percentage of inhibition and determine the IC50 value.[2][13]

Determination of pfmdr1 Gene Copy Number by Real-Time PCR

This method quantifies the number of pfmdr1 gene copies relative to a single-copy reference gene.

Materials:

-

Genomic DNA extracted from P. falciparum

-

Primers and probes specific for pfmdr1 and a reference gene (e.g., β-tubulin)

-

Real-time PCR master mix

-

Real-time PCR instrument

Procedure:

-

Set up a multiplex real-time PCR reaction containing the sample DNA, primers and probes for both pfmdr1 and the reference gene, and the master mix.

-

Run the PCR reaction using a standard thermal cycling protocol.

-

Determine the cycle threshold (Ct) values for both the target (pfmdr1) and reference genes.

-

Calculate the relative copy number using the ΔΔCt method, comparing the Ct values of the sample to a calibrator sample with a known single copy of pfmdr1.[5][9]

Conclusion

The primary mechanism of action of halofantrine hydrochloride against Plasmodium falciparum is the inhibition of hemozoin formation, leading to the accumulation of toxic free heme and subsequent parasite death. While secondary effects on parasite membranes may contribute to its overall activity, the development of resistance is primarily linked to alterations in the pfmdr1 gene. The in-depth understanding of these mechanisms, supported by the experimental protocols outlined in this guide, is crucial for the continued development of effective antimalarial therapies and for monitoring the emergence and spread of drug resistance. Further research into the potential effects of halofantrine on parasite signaling pathways could reveal additional targets and provide new avenues for drug design.

References

- 1. iddo.org [iddo.org]

- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sciencebiology.org [sciencebiology.org]

- 5. Drug-Resistant Polymorphisms and Copy Numbers in Plasmodium falciparum, Mozambique, 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of beta-hematin formation by malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasmodium falciparum: assessment of in vitro growth by (/sup 3/H)hypoxanthine incorporation (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

Halofantrine Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofantrine hydrochloride, a phenanthrene methanol derivative, emerged from an extensive antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR) in collaboration with SRI International between 1965 and 1975.[1][2][3] Initially showing promise against multidrug-resistant Plasmodium falciparum, its clinical use was ultimately curtailed due to concerns over erratic absorption and cardiotoxicity. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and medicinal chemistry.

Discovery and Development

The development of halofantrine was part of a broader effort by the U.S. Army to find new treatments for drug-resistant malaria, a significant challenge during the Vietnam War.[1] The program screened numerous compounds, leading to the identification of the phenanthrene methanol scaffold as a promising candidate. Halofantrine, also known as WR-171669, was one of the compounds synthesized and evaluated under this program.[4]

Mechanism of Action

The precise mechanism of action of halofantrine is not fully elucidated but is believed to be similar to other quinoline and arylaminoalcohol antimalarials like chloroquine and quinine.[4] The prevailing hypothesis is that these drugs interfere with the detoxification of heme in the malaria parasite.

During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Halofantrine is thought to inhibit this polymerization process by forming a complex with heme, preventing its crystallization.[5] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[4]

Synthesis Pathway

The synthesis of this compound proceeds through a multi-step pathway, culminating in the formation of the final phenanthrene methanol structure. A common synthetic approach involves the use of a Grignard reagent to introduce the aminopropanol side chain onto the phenanthrene nucleus. While the original developmental synthesis details are not fully public, a representative pathway can be constructed based on the work of Nodiff et al. (1975) on related halogen-containing 9-phenanthrenemethanols.

The general synthetic workflow is as follows:

A plausible synthetic route is detailed below:

Experimental Protocols

Step 1: Synthesis of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde

A suitable substituted phenanthrene is formylated to introduce the aldehyde group at the 9-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Step 2: Preparation of the Grignard Reagent

3-(Dibutylamino)propyl chloride is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent, 3-(dibutylamino)propylmagnesium chloride.

Step 3: Grignard Reaction with the Phenanthrene Aldehyde

The prepared Grignard reagent is then added dropwise to a solution of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde in an appropriate anhydrous solvent at a low temperature (e.g., 0 °C). The reaction mixture is then stirred and allowed to warm to room temperature. This reaction results in the formation of the alcohol, halofantrine free base.

Step 4: Formation of this compound

The crude halofantrine free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid in the same or a miscible solvent is then added to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.

Purification:

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure this compound.

Quantitative Data

The following table summarizes typical (hypothetical, based on similar reported syntheses) quantitative data for the synthesis of this compound.

| Parameter | Value |

| Step 1: Phenanthrene Carboxaldehyde | |

| Molar Mass | 343.14 g/mol |

| Appearance | Yellow solid |

| Melting Point | 185-188 °C |

| Yield | ~75% |

| Step 2: Halofantrine Base | |

| Molar Mass | 500.43 g/mol |

| Appearance | Off-white solid |

| Melting Point | 135-138 °C |

| Yield | ~60% |

| Step 3: this compound | |

| Molar Mass | 536.89 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204-206 °C |

| Solubility | Practically insoluble in water, soluble in methanol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [4] |

| Molecular Weight | 536.89 g/mol | [4] |

| Appearance | White or almost white powder | British Pharmacopoeia |

| Melting Point | 204-206 °C | [6] |

| pKa | 9.6-10.1 | |

| LogP | ~5.8 |

Conclusion

This compound stands as a significant case study in antimalarial drug development, highlighting the challenges of balancing efficacy with a favorable safety profile. While its clinical application has been superseded by newer agents with better safety margins, the synthetic pathways and structure-activity relationships established during its development have contributed valuable knowledge to the field of medicinal chemistry. The synthesis, primarily relying on the versatile Grignard reaction, demonstrates a classical approach to the construction of complex arylaminoalcohol pharmacophores. A thorough understanding of its discovery, synthesis, and mechanism of action remains pertinent for researchers engaged in the ongoing quest for novel and effective antimalarial therapies.

References

- 1. Malaria treatment: Halofantrine - SRI [sri.com]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US5250734A - Phenanthrene methanol compounds useful as antimalarial agents - Google Patents [patents.google.com]

In Vitro Activity of Halofantrine Against Chloroquine-Resistant Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum have necessitated the development and evaluation of alternative antimalarial agents. Halofantrine, a phenanthrene methanol compound, was developed as a blood schizonticide effective against erythrocytic stages of all malaria species.[1] Its utility as a therapeutic agent, particularly against multidrug-resistant P. falciparum, has been a subject of significant research. This technical guide provides an in-depth analysis of the in vitro activity of halofantrine against chloroquine-resistant P. falciparum, summarizing key quantitative data, detailing experimental protocols, and illustrating associated biological and experimental pathways.

Mechanism of Action

Halofantrine's primary mechanism of action is believed to be similar to that of chloroquine and other quinoline-class drugs.[2] It interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin in the food vacuole.[3][4] Normally, the parasite polymerizes toxic heme into inert hemozoin (malaria pigment) via the enzyme heme polymerase. Halofantrine is thought to form a complex with ferriprotoporphyrin IX (heme), preventing its sequestration into hemozoin.[3][5] This leads to the accumulation of toxic heme, which induces oxidative stress and damages parasitic membranes, ultimately leading to cell death.[2][4]

References

- 1. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amberlife.in [amberlife.in]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Halofantrine Hydrochloride with Ferriprotoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the antimalarial drug halofantrine hydrochloride and its target, ferriprotoporphyrin IX (FPIX), the toxic byproduct of hemoglobin digestion by the malaria parasite. Understanding this interaction is crucial for the development of novel antimalarial agents that can overcome existing drug resistance mechanisms. This document details the binding characteristics, inhibitory effects on hemozoin formation, and the experimental methodologies used to elucidate these interactions.

Core Interaction Mechanism

The antimalarial activity of halofantrine is largely attributed to its ability to form a complex with FPIX, thereby preventing its detoxification by the parasite through crystallization into hemozoin. This leads to an accumulation of toxic, free FPIX within the parasite's food vacuole, ultimately causing parasite death. The interaction is multifaceted, involving coordination chemistry and non-covalent interactions.

The crystal structure of the halofantrine-FPIX complex reveals that the alcohol functionality of halofantrine coordinates directly with the central iron (III) ion of the porphyrin ring.[1][2][3] Additionally, the phenanthrene ring of halofantrine engages in π-stacking interactions with the porphyrin ring system of FPIX.[1][2][3] These interactions are further stabilized by a proposed intramolecular salt bridge.[2] Spectroscopic analyses, including light-absorption spectra, have confirmed the formation of this complex in solution.[4]

Quantitative Analysis of Halofantrine-FPIX Interaction

The binding affinity and inhibitory potency of halofantrine have been quantified through various experimental assays. The following table summarizes the key quantitative data available for the interaction between halofantrine and ferriprotoporphyrin IX.

| Parameter | Value | Experimental Conditions | Reference |

| Association Constant (log K) | 5.29 ± 0.02 | In 40% DMSO with 30% acetonitrile | [5] |

| Inhibition of β-hematin formation | Confirmed | 4.5 M acetate, pH 4.5, 60°C | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of halofantrine-FPIX interactions. The following sections describe the key experimental protocols cited in the literature.

Spectrophotometric Analysis of Complex Formation

This method is used to determine the binding affinity between halofantrine and FPIX by observing changes in the light-absorption spectrum upon their interaction.

Materials:

-

Ferriprotoporphyrin IX (Hemin) chloride

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of FPIX in DMSO.

-

Prepare a stock solution of this compound in a suitable solvent mixture, such as DMSO and acetonitrile, to ensure solubility.[5]

-

In a quartz cuvette, add a fixed concentration of the FPIX solution.

-

Record the initial UV-Vis spectrum of the FPIX solution from approximately 300 to 700 nm. The Soret peak of FPIX is typically observed around 400 nm.

-

Perform a titration by making sequential additions of the halofantrine solution to the FPIX solution in the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

Monitor the changes in the absorbance and wavelength of the Soret peak. Complex formation is indicated by a shift in the peak (e.g., a red-shift) and changes in absorbance intensity.

-

The binding constant (K) can be calculated by fitting the absorbance data to a suitable binding isotherm model.

Inhibition of β-Hematin (Hemozoin) Formation Assay

This assay quantifies the ability of halofantrine to inhibit the FPIX crystallization process, which is a key aspect of its mechanism of action.

Materials:

-

Hemin chloride

-

This compound

-

Sodium acetate

-

Acetic acid

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Plate shaker

-

Microplate reader

Procedure:

-

Prepare a stock solution of hemin in DMSO.

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well microplate, add a solution of hemin to each well.

-

Add the different concentrations of the halofantrine solutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

-

Initiate the β-hematin formation by adding a concentrated acetate buffer (e.g., 4.5 M, pH 4.5) to each well.[5]

-

Incubate the plate at 60°C for a specified period (e.g., 30 minutes to several hours) with continuous shaking.[5]

-

After incubation, centrifuge the plate to pellet the formed β-hematin.

-

Carefully remove the supernatant.

-

The amount of formed β-hematin can be quantified using various methods, such as by dissolving the pellet in a known concentration of NaOH and measuring the absorbance, or by using a colorimetric assay.

-

The percentage of inhibition is calculated for each halofantrine concentration relative to the negative control.

-

The IC50 value, the concentration of halofantrine that inhibits 50% of β-hematin formation, can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Figure 1: Molecular interaction between halofantrine and FPIX leading to hemozoin inhibition.

Figure 2: Workflow for spectrophotometric analysis of halofantrine-FPIX binding.

Figure 3: Experimental workflow for the β-hematin inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The crystal structure of halofantrine–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. [open.uct.ac.za]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of synthetic beta-haematin and effects of the antimalarial drugs quinidine, halofantrine, desbutylhalofantrine and mefloquine on its formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Toxicology of Halofantrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine, a phenanthrene methanol derivative, is an antimalarial agent effective against erythrocytic stages of Plasmodium species, including multidrug-resistant strains of P. falciparum.[1][2] Its clinical use has been significantly limited by safety concerns, primarily cardiotoxicity. This technical guide provides an in-depth summary of the early preclinical toxicological studies of Halofantrine hydrochloride, focusing on key safety endpoints. The information is compiled from various non-clinical studies to support researchers and professionals in drug development and safety assessment.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours.

Quantitative Data: Acute Toxicity

| Species | Route of Administration | Parameter | Value | Reference(s) |

| Rat | Oral | LD₅₀ (Halofantrine HCl) | 154 mg/kg | [3] |

| Rat | Oral | LD₁₀₀ (Halofantrine HCl) | 200 mg/kg | [3] |

| Rat | Oral | LD₅₀ (Halofantrine Nanocapsules) | 249 mg/kg | [3] |

| Rat | Oral | LD₁₀₀ (Halofantrine Nanocapsules) | 300 mg/kg | [3] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on standardized OECD guidelines for acute oral toxicity testing.

-

Test System: Wistar rats, typically young adult females (as they are often slightly more sensitive).

-

Animal Housing: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

-

Dosing:

-

A starting dose is chosen based on available data (e.g., just below the estimated LD₅₀).

-

A single animal is fasted overnight and then administered this compound orally via gavage. The vehicle used should be inert (e.g., 60% propylene glycol, 40% dimethylacetamide).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the criteria for stopping the test are met, allowing for the calculation of the LD₅₀.

-

-

Observations:

-

Clinical Signs: Monitored continuously for the first few hours post-dosing and then daily. Signs include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

-

Body Weight: Measured before dosing and at least weekly thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Cardiotoxicity

Cardiotoxicity is the most significant and dose-limiting toxicity associated with Halofantrine. The primary mechanism is the blockade of cardiac potassium channels, leading to delayed repolarization.

Mechanism of Cardiotoxicity: hERG Channel Blockade

Halofantrine and its primary metabolite, N-desbutylhalofantrine, are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for the rapid delayed rectifier potassium current (IKr), which plays a key role in phase 3 repolarization of the cardiac action potential. Inhibition of this channel prolongs the action potential duration, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[4][5] Significant QT prolongation increases the risk of life-threatening ventricular arrhythmias, including Torsades de Pointes.[6]

References

- 1. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]

- 2. Is halofantrine ototoxic? Experimental study on guinea pig cochlea model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toolbox.eupati.eu [toolbox.eupati.eu]

- 4. criver.com [criver.com]

- 5. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

Structural Analysis and Characterization of Halofantrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine hydrochloride, a phenanthrene methanol derivative, is an antimalarial agent effective against multidrug-resistant strains of Plasmodium falciparum. Its efficacy and safety are intrinsically linked to its physicochemical and structural properties. This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and characterization of this compound. It details the physicochemical properties, crystallographic data, spectroscopic analysis (UV-Vis, IR, NMR, MS), and chromatographic purity assessment. This document is intended to serve as a resource for researchers and professionals involved in the development, quality control, and regulatory submission of this compound.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). This compound is characterized as a lipophilic, weakly basic compound.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [2][3] |

| Molecular Weight | 536.89 g/mol | [2][3] |

| Appearance | White to off-white crystalline compound | [2] |

| Melting Point | 198-200°C | [4] |

| Solubility | ||

| in Methanol | 0.67% w/v (slightly soluble) | [5] |

| in n-Octanol | 0.4% w/v (slightly soluble) | [5] |

| in Acidified Acetonitrile | 0.4% w/v (slightly soluble) | [5] |

| in Warm Water (50°C) | <0.002% w/v (practically insoluble) | [5] |

| in Water (room temp) | Practically insoluble | [5] |

| in n-Hexane | Practically insoluble | [5] |

| in Phosphate Buffer (pH 7.4) | Practically insoluble | [5] |

| in DMSO | Soluble | [4] |

| Log P (n-octanol/water) | 3.20 - 3.26 | [5][6] |

| pKa | 8.10 - 8.20 | [5][6] |

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a molecule in its crystalline state, which can influence its stability, solubility, and bioavailability. The crystal structure of both racemic and enantiomerically pure (-)-Halofantrine hydrochloride has been determined.

Racemic this compound

The crystal structure of racemic this compound reveals two conformers in the asymmetric unit.[7][8] These conformers are stacked with their phenanthrene rings nearly parallel to each other, separated by 3.4 to 3.7 Å.[8] The packing is stabilized by hydrogen bonds between the chloride anions and the nitrogen and oxygen atoms of the Halofantrine molecules.[7]

(-)-Halofantrine Hydrochloride

The absolute configuration of the single chiral center in (-)-Halofantrine has been established as 'S' through X-ray diffraction analysis.[9] Consequently, the more cardiotoxic (+)-enantiomer possesses the 'R' configuration.[9] The crystallographic parameters for both forms are summarized in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Racemic Halofantrine HCl | (-)-Halofantrine HCl |

| Chemical Formula | C₂₆H₃₁Cl₂F₃NO⁺·Cl⁻ | C₂₆H₃₁Cl₂F₃NO⁺·Cl⁻ |

| Molecular Weight | 536.9 g/mol | 536.9 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁(1)2₁(1)2₁(1) |

| a (Å) | 8.169 (3) | 6.290 (1) |

| b (Å) | 32.924 (13) | 13.533 (3) |

| c (Å) | 22.775 (6) | 30.936 (6) |

| β (°) | 98.99 (3) | 90 |

| Volume (ų) | 6050.2 | 2633.2 (7) |

| Z | 8 | 4 |

| Calculated Density (g cm⁻³) | 1.18 | 1.354 |

| Radiation | Cu Kα (λ = 1.54178 Å) | Cu Kα (λ = 1.54178 Å) |

| Reference(s) | [8] | [9] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., methanol/water).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at room temperature or under cryogenic conditions using a monochromatic X-ray source (e.g., Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The molecule exhibits a characteristic absorption maximum in the UV region due to electronic transitions within the phenanthrene chromophore.

Experimental Protocol: UV-Vis Spectrophotometry [10]

-

Solvent: Methanol

-

Instrument: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a standard solution of this compound in methanol of a known concentration.

-

Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

The λmax for this compound in methanol is reported to be 254 nm.[10]

-

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of varying concentrations at the λmax.

-

Infrared (IR) Spectroscopy

Expected Characteristic IR Peaks:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

N-H stretch: A band in the region of 3000-3300 cm⁻¹ from the protonated amine.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1000-1400 cm⁻¹.

-

C-Cl stretch: Bands in the region of 600-800 cm⁻¹.

-

C-O stretch: A peak in the region of 1050-1150 cm⁻¹.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A calibrated FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure by providing information about the chemical environment of individual atoms. While experimental spectra with complete assignments for this compound are not widely published, computational methods can predict the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Due to the complexity of the this compound molecule, a detailed assignment of all proton and carbon signals would require 2D NMR experiments (e.g., COSY, HSQC, HMBC). However, general regions for the chemical shifts can be predicted based on the functional groups present.

Experimental Protocol: NMR Spectroscopy

-

Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the different types of protons and their multiplicities.

-

¹³C NMR: To identify the different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for a complete structural assignment.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Halofantrine

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference(s) |

| ESI-MS/MS | 500.1729 [M+H]⁺ | 482.2, 142.1, 483.1 | [11] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and obtain structural information from the resulting fragment ions.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of purity and the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Table 4: HPLC Methods for the Analysis of this compound

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference(s) |

| C8 (4.6 mm x 25 cm) | Methanol / 0.05 M NaH₂PO₄ (76:24, v/v) containing 55 mmol/L perchloric acid (pH 3.4) | 1.0 | 254 | [10] |

| C18 | Methanol / 0.05 M KH₂PO₄ (78:22, v/v) containing 55 mM perchloric acid | Not specified | Not specified | [12] |

Experimental Protocol: Reversed-Phase HPLC[10]

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C8 reversed-phase column (4.6 mm x 25 cm).

-

Mobile Phase: A mixture of methanol and 0.05 M sodium dihydrogen phosphate (76:24, v/v) containing 55 mmol/L perchloric acid (pH 3.4). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance, including its melting point, thermal stability, and decomposition profile. While specific DSC and TGA data for this compound are not extensively reported, the general methodology and expected behavior for a crystalline hydrochloride salt are described below.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a sharp endothermic peak corresponding to its melting point (around 198-200°C) would be expected.[4] Any polymorphic transitions would appear as additional endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a stable compound like this compound, significant weight loss would be expected only at temperatures above its melting point, indicating thermal decomposition. If the sample is a hydrate, a weight loss corresponding to the loss of water would be observed at lower temperatures.

Experimental Protocol: Thermal Analysis

-

Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into an aluminum pan.

-

DSC Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

TGA Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Data Analysis: The DSC thermogram is analyzed for thermal events (melting, crystallization, etc.), and the TGA thermogram is analyzed for weight loss steps.

Visualizations

Comprehensive Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis and characterization of this compound.

Caption: Analytical workflow for Halofantrine HCl characterization.

Interrelation of Analytical Techniques

The following diagram illustrates how different analytical techniques provide complementary information for the complete characterization of this compound.

Caption: Interrelation of analytical techniques for characterization.

Conclusion

The comprehensive structural analysis and characterization of this compound require a multi-technique approach. Physicochemical property determination, X-ray crystallography, various spectroscopic methods (UV-Vis, IR, NMR, MS), chromatographic purity assessment, and thermal analysis collectively provide a complete profile of the drug substance. This guide summarizes the key analytical methodologies and provides detailed experimental protocols to aid researchers and drug development professionals in ensuring the quality, consistency, and efficacy of this compound. The application of these techniques is crucial for regulatory compliance and for advancing the development of improved formulations of this important antimalarial drug.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

- 7. jsicr.org [jsicr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. linseis.com [linseis.com]

- 11. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. csustan.edu [csustan.edu]

Halofantrine Hydrochloride as a Potent HERG Potassium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol antimalarial agent, has been unequivocally linked to cardiotoxicity, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism underlying these adverse effects: the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document summarizes key quantitative data, details the experimental protocols used to elucidate this interaction, and presents visual diagrams of the signaling pathways and experimental workflows. The information presented herein is critical for researchers and drug development professionals involved in the screening and safety assessment of new chemical entities.

Introduction

The hERG (KCNH2) potassium channel is a crucial component of cardiac myocyte repolarization.[1][2] It conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for terminating the cardiac action potential.[1][2] Inhibition of the hERG channel leads to a delay in repolarization, manifesting as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2][3] This prolongation creates a vulnerable window for early afterdepolarizations, which can trigger Torsades de Pointes.

Halofantrine, while effective against drug-resistant malaria, has been associated with numerous cases of severe cardiac events, including sudden death.[1][3][4] Extensive research has demonstrated that the primary mechanism for halofantrine's cardiotoxicity is its high-affinity blockade of the hERG potassium channel.[1][5][6] This guide synthesizes the findings from key studies to provide a comprehensive technical overview of this drug-channel interaction.

Quantitative Analysis of HERG Channel Blockade

The potency of halofantrine and its major metabolite, N-desbutylhalofantrine, in blocking the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system and conditions.

| Compound | IC50 (nM) | Cell Line | Study Notes |

| Halofantrine | 196.9 | Chinese Hamster Ovary (CHO-K1) | Blockade of hERG tail currents was measured.[1][2] |

| Halofantrine | 21.6 | Human Embryonic Kidney (HEK 293) | High-affinity block was demonstrated.[5][6][7] |

| Halofantrine | 40 | Human Embryonic Kidney (HEK 293) | Comparison with other antimalarials.[8][9] |

| N-desbutylhalofantrine | 71.7 | Human Embryonic Kidney (HEK 293) | The major metabolite also shows potent hERG blocking activity.[5][6][7] |

Table 1: Summary of IC50 values for halofantrine and its metabolite on the hERG potassium channel.

The therapeutic plasma concentrations of halofantrine range from 1.67 to 2.98 µM.[1][2] Notably, the IC50 values for hERG blockade are significantly lower than these therapeutic concentrations, indicating that cardiotoxic effects can occur within the clinical dosing range.[1]

Mechanism of Halofantrine-Induced HERG Blockade

The interaction of halofantrine with the hERG channel is complex and state-dependent. The blockade is not a simple pore-plugging mechanism but involves preferential binding to specific conformational states of the channel.

Key characteristics of the blockade include:

-

State-Dependent Binding: Halofantrine exhibits a much higher affinity for the open and inactivated states of the hERG channel compared to the closed state.[1][2][5][6] This means the drug binds more effectively when the channel is actively participating in the action potential.

-

Voltage-Dependence: The degree of block is influenced by the membrane potential.[1][8]

-

Use-Dependence (Frequency-Dependence): The extent of blockade increases with more frequent channel activation, such as during higher heart rates.[1] At a stimulation frequency of 0.5 Hz, the block was significantly greater than at 0.1 Hz.[1]

-

Slow Unbinding: The recovery from drug block is minimal upon washout or cell hyperpolarization, suggesting a very slow dissociation rate and nearly irreversible binding.[5][6][7] Halofantrine is likely trapped within the inner vestibule of the channel pore upon channel closure.[7]

-

Effects on Channel Gating: Halofantrine accelerates the rate of channel inactivation and causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[1][2] It does not, however, significantly alter the time course of channel activation or deactivation.[1][2]

Experimental Protocols

The investigation of halofantrine's effect on hERG channels primarily relies on the patch-clamp electrophysiology technique.

Cell Lines and Culture

-

Cell Lines: Stably transfected cell lines are used to isolate the hERG current from other endogenous currents. Commonly used lines include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK 293) cells expressing wild-type hERG channels.[1][5][8]

-

Culture Conditions: Cells are maintained in standard tissue culture media supplemented with fetal bovine serum and antibiotics. A selection antibiotic (e.g., G418) is typically used to maintain the expression of the hERG channel transgene.

Electrophysiological Recordings

-

Technique: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents from single cells.[5][8]

-

Solutions:

-

Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as drug interactions with ion channels can be temperature-sensitive.[10]

Voltage-Clamp Protocols

Specific voltage protocols are designed to elicit hERG currents and assess the state-dependence of the drug block.

-

Tail Current Protocol: To determine the IC50, cells are typically held at a negative holding potential (e.g., -80 mV).[1] A depolarizing step to a positive potential (e.g., +30 mV) is applied to activate and then inactivate the channels.[1] Upon repolarization to a negative potential (e.g., -60 mV), a large outward "tail" current is observed as channels recover from inactivation and pass through the open state before deactivating.[1] The amplitude of this tail current is measured before and after the application of halofantrine to quantify the degree of inhibition.[1]

-

Use-Dependence Protocol: To assess use-dependence, repetitive depolarizing pulses are applied at different frequencies (e.g., 0.1 Hz and 0.5 Hz) in the presence of the drug.[1] A progressive decrease in current amplitude with successive pulses indicates use-dependent block.[1]

Conclusion and Implications

The extensive evidence overwhelmingly indicates that halofantrine hydrochloride is a potent blocker of the hERG potassium channel. The blockade is characterized by high affinity, state-dependence (preferential binding to open and inactivated states), and slow kinetics, which collectively contribute to its significant cardiotoxic potential. The IC50 values for hERG inhibition are well within the range of therapeutic plasma concentrations, providing a clear molecular basis for the observed QT prolongation and life-threatening arrhythmias associated with this drug.

For drug development professionals, the case of halofantrine serves as a critical example of the importance of early-stage screening for hERG channel liability. Understanding the detailed mechanisms of drug-hERG interactions, as outlined in this guide, is essential for designing safer medicines and mitigating the risk of cardiac adverse events. The experimental protocols described provide a framework for the robust evaluation of new chemical entities for their potential to block this vital cardiac ion channel.

References

- 1. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The anti-malarial drug halofantrine and its metabolite N-desbutylhalofantrine block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. les-crises.fr [les-crises.fr]

- 10. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Halofantrine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1] The development of new antimalarial agents and the continued evaluation of existing drugs are crucial for effective malaria control. Halofantrine, a phenanthrene methanol compound, is an antimalarial drug effective against the blood stages of Plasmodium species, including multi-drug resistant P. falciparum.[2][3] Its mechanism of action is believed to be similar to that of chloroquine, involving the formation of toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[2][3] Another proposed mechanism is the inhibition of heme polymerase, leading to the accumulation of toxic heme and parasite death.[2][4] This document provides a detailed protocol for determining the in vitro antiplasmodial activity of Halofantrine hydrochloride using the SYBR Green I-based fluorescence assay, a widely used method for assessing parasite viability.[5][6]

Key Concepts

-

In Vitro Antiplasmodial Assay: A laboratory-based test to measure the effectiveness of a compound in inhibiting the growth of malaria parasites in a controlled environment.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required to inhibit the growth of a parasite population by 50%.[1] It is a standard measure of a drug's potency.

-

SYBR Green I: A fluorescent dye that binds to double-stranded DNA.[7] In the context of an antiplasmodial assay with mature red blood cells (which are anucleated), the fluorescence intensity is directly proportional to the amount of parasite DNA, thus serving as a marker for parasite proliferation.[8]

Experimental Protocols

1. Materials and Reagents

-

Parasite Culture:

-

Drug Solutions:

-

This compound (MW: 500.43 g/mol ).

-

Reference antimalarial drugs (e.g., Chloroquine, Artemisinin).

-

Dimethyl sulfoxide (DMSO) for dissolving drugs.

-

-

Assay Reagents:

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).[8]

-

-

Equipment and Consumables:

-

96-well black, clear-bottom microplates.

-

Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[11]

-

Microplate fluorescence reader (excitation: ~485 nm, emission: ~530 nm).[8]

-

Microscopes for monitoring parasite culture.

-

Standard cell culture equipment (laminar flow hood, centrifuges, etc.).

-

2. Detailed Methodology

2.1. Parasite Culture Maintenance

-

Maintain continuous cultures of P. falciparum in human erythrocytes at a 2% hematocrit in complete culture medium.[12]

-

Incubate the culture flasks at 37°C in a humidified, mixed gas environment (5% CO2, 5% O2, 90% N2).

-

Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.

2.2. Preparation of Drug Plates

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial two-fold dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.5 nM to 32 nM).[10]

-

Dispense 100 µL of each drug dilution in triplicate into the wells of a 96-well plate.

-

Include control wells:

-

Positive Control: Parasitized red blood cells with no drug.

-

Negative Control: Uninfected red blood cells.

-

Vehicle Control: Parasitized red blood cells with the highest concentration of DMSO used in the dilutions.

-

Reference Drug Control: Wells with serial dilutions of a standard antimalarial like Chloroquine.

-

2.3. Antiplasmodial Assay Procedure

-

Prepare an infected red blood cell (iRBC) suspension from a synchronized ring-stage culture with a parasitemia of 1% and a hematocrit of 2%.

-

Add 100 µL of the iRBC suspension to each well of the pre-dosed 96-well plate.

-

Incubate the plate for 72 hours at 37°C in the mixed gas incubator. This allows the parasites to progress through one and a half to two full life cycles.[8]

2.4. Quantification of Parasite Growth using SYBR Green I

-

After the 72-hour incubation, freeze the plates at -20°C or -80°C and then thaw them to lyse the red blood cells.[13]

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.[8]

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.[8]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[8]

3. Data Analysis

-

Subtract the background fluorescence values from the negative control wells from all other wells.

-

Normalize the data by expressing the fluorescence intensity in each well as a percentage of the positive control (untreated iRBCs), which represents 100% parasite growth.

-

Calculate the percentage of growth inhibition for each drug concentration:

-

% Inhibition = 100 - (% Parasite Growth)

-

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic function).[14] Software such as GraphPad Prism can be used for this analysis.[12]

Data Presentation

The antiplasmodial activity of this compound against different strains of P. falciparum can be summarized in a table for easy comparison.

| Compound | P. falciparum Strain | IC50 (nM) [Mean ± SD] | Selectivity Index (SI) |

| Halofantrine HCl | 3D7 (Chloroquine-S) | 6.88 ± 0.9 | >10 |

| Halofantrine HCl | K1 (Chloroquine-R) | 2.98 ± 0.5 | >10 |

| Chloroquine | 3D7 (Chloroquine-S) | 8.5 ± 1.2 | >10 |

| Chloroquine | K1 (Chloroquine-R) | 150.2 ± 15.5 | <1 |

| Artemisinin | 3D7 (Chloroquine-S) | 1.5 ± 0.3 | >100 |

| Artemisinin | K1 (Chloroquine-R) | 1.8 ± 0.4 | >100 |

Note: The IC50 values for Halofantrine and Chloroquine are illustrative and based on published data.[15] The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI value indicates greater selectivity for the parasite.[1]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the in vitro antiplasmodial assay.

Halofantrine's Proposed Mechanism of Action

Caption: Proposed mechanism of action of Halofantrine.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amberlife.in [amberlife.in]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 7. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. researchgate.net [researchgate.net]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

- 15. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Halofantrine in Human Plasma

Introduction

Halofantrine is an antimalarial agent effective against erythrocytic stages of Plasmodium species. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of halofantrine in human plasma samples. The described protocol involves a straightforward sample preparation procedure using protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects.

Experimental Protocols

1. Materials and Reagents

-

Halofantrine hydrochloride (Reference Standard)

-

Chlorprothixene (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Perchloric acid (Analytical grade)

-

Sodium hydroxide (Analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 200 x 4.6 mm, 10 µm particle size)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

3. Preparation of Solutions

-

Mobile Phase: Prepare a solution of methanol and 0.05 M potassium dihydrogen phosphate (70:30, v/v) containing 55 mM perchloric acid.[1][2] The pH of the final solution should be approximately 3.1.[2] Filter and degas the mobile phase before use.

-

Stock Solution of Halofantrine (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions of Halofantrine: Prepare working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 50 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of chlorprothixene in 10 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a concentration of 10 µg/mL.

4. Sample Preparation

The sample preparation involves protein precipitation followed by liquid-liquid extraction.[1][2]

-

Spiking: Take 1 mL of human plasma and spike with the appropriate amount of halofantrine working standard solution. For the internal standard, add 50 µL of the 10 µg/mL chlorprothixene working solution.

-

Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample.[1][2]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Basification: Transfer the supernatant to a clean tube and add 100 µL of 1 M sodium hydroxide to basify the sample.[1]

-

Liquid-Liquid Extraction: Add 5 mL of a hexane-diethyl ether mixture (1:1, v/v) to the basified supernatant.[1][2]

-

Vortexing: Vortex for 2 minutes to facilitate the extraction of halofantrine and the internal standard into the organic layer.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

-

Injection: Inject 50 µL of the reconstituted sample into the HPLC system.

5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (200 x 4.6 mm, 10 µm)[2] |

| Mobile Phase | Methanol: 0.05 M KH2PO4 (70:30, v/v) with 55 mM perchloric acid[1][2] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

| Internal Standard | Chlorprothixen[1] |

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 50 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2.5 ng/mL[2] |

| Limit of Quantification (LOQ) | 7.5 ng/mL |

| Retention Time of Halofantrine | ~7.5 minutes[2] |

| Retention Time of Internal Standard | ~11.5 minutes[2] |

Table 2: Precision and Accuracy

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 50 | < 7%[1] | < 7%[1] | 92.9 - 107.1%[1] |

| 300 | < 7%[1] | < 7%[1] | 92.9 - 107.1%[1] |

| 400 | < 7%[2] | < 7%[2] | 92 - 108%[2] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Halofantrine | > 85% |

| Internal Standard (Chlorprothixen) | > 80% |

Mandatory Visualization

References

- 1. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ion-pair reversed-phase high-performance liquid chromatographic analysis of halofantrine and desbutylhalofantrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Halofantrine Hydrochloride in Murine Malaria Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine hydrochloride, a phenanthrene methanol derivative, is an antimalarial agent effective against the blood stages of Plasmodium parasites, including multidrug-resistant strains of Plasmodium falciparum.[1][2] Its mechanism of action is believed to be similar to that of chloroquine and quinine, involving the formation of toxic complexes with heme, which damages the parasite's membrane.[1][2] Preclinical evaluation of antimalarial drug candidates relies heavily on in vivo efficacy testing in murine models. These models are indispensable for assessing a compound's activity in a complex biological system, providing critical data on dose-response relationships, and informing subsequent development.[3][4]

This document provides detailed application notes and standardized protocols for the in vivo efficacy testing of this compound using established murine malaria models.

Key Murine Malaria Models

The selection of the appropriate mouse and parasite strain is crucial for the successful evaluation of antimalarial compounds. Several combinations are widely used in malaria research:

-

Plasmodium berghei in Swiss Albino or C57BL/6 Mice: This is one of the most common models for screening antimalarial compounds. P. berghei infection can lead to a rapidly progressing, lethal parasitemia.[3][5] The ANKA strain of P. berghei in C57BL/6 mice is a widely used model for cerebral malaria.[4]

-

Plasmodium yoelii in BALB/c or Swiss Mice: P. yoelii offers lethal and non-lethal strains, providing versatility for studying different aspects of malaria pathogenesis and drug efficacy.[3][6]

-

Plasmodium chabaudi in C57BL/6 or SJL/J Mice: This model is often used for immunological studies as the infection can resolve spontaneously in some mouse strains.[3]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data on the efficacy of this compound in murine malaria models based on available literature.

Table 1: Efficacy of this compound against Plasmodium yoelii in Swiss Mice (4-Day Suppressive Test)

| Dose (mg/kg/day, p.o.) | Parasitemia Development | Protection |

| 0.5 | Yes | Incomplete |

| 1.0 | Yes | Incomplete |

| 2.5 | None | Complete[3] |

| 5.0 | None | Complete[3] |

Table 2: Parasite Suppression with Halofantrine Formulations against Plasmodium berghei

| Treatment Group | Formulation | Percent Reduction in Parasitemia |

| Halofantrine (Commercial) | Halfan® | 85.71%[7] |

| Halofantrine (Experimental) | Solid Lipid Microparticles (SLMs) | 72.96%[7] |

Table 3: Parasite Clearance with this compound against Plasmodium berghei

| Dose (mg/kg, p.o.) | Parasite Clearance Time |

| 24 | 4-5 days[8] |

Experimental Protocols

Four-Day Suppressive Test (Peters' Test)

This is the standard and most widely used in vivo assay for screening potential antimalarial drugs. It evaluates the schizonticidal activity of a compound against an established infection.[4][9]

Materials:

-

Animals: Swiss albino mice (or other appropriate strain), 4-5 weeks old.

-

Parasite: Chloroquine-sensitive strain of Plasmodium berghei or Plasmodium yoelii.

-

Drug: this compound.

-

Vehicle: 7% Tween 80 and 3% ethanol in distilled water, or as appropriate.[9]

-

Positive Control: Chloroquine.

-

Giemsa stain.

-

Microscope with oil immersion lens.

Procedure:

-

Parasite Inoculation:

-

Source parasitized blood from a donor mouse with a rising parasitemia of 20-30%.

-

Dilute the blood in a suitable medium (e.g., Alsever's solution, saline) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

-